molecular formula C11H17Cl2N3 B1392910 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1258641-23-4

2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No. B1392910
M. Wt: 262.18 g/mol
InChI Key: OTIZGLXXFNHIOW-UHFFFAOYSA-N
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Description

“2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride” is a chemical compound with the CAS Number: 1258641-23-4 . It is a versatile material used in scientific research, possessing unique properties that make it valuable for various applications, such as drug discovery and development, organic synthesis, and material science.


Molecular Structure Analysis

The molecular formula of this compound is C11H15N3.2ClH . The InChI code is 1S/C11H15N3.2ClH/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10;;/h4-6H,12H2,1-3H3,(H,13,14);2*1H .


Physical And Chemical Properties Analysis

The molecular weight of “2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride” is 262.18 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Antitumor Activity : The compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, related to the query compound, was synthesized and showed promising antitumor activity against the Hela cell line (叶姣 et al., 2015).
  • Crystallographic Studies : Tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was synthesized and characterized, providing insights into its crystal structure and intermolecular interactions, which are crucial for understanding the properties of similar compounds (Vishal Singh et al., 2016).

Chemical Reactions and Applications

  • Nucleophilic Substitutions and Radical Reactions : Tert-Butyl phenylazocarboxylates, structurally similar to the query compound, are used in synthetic organic chemistry for various nucleophilic substitutions and radical reactions (Hannelore Jasch et al., 2012).
  • Intermediates in Synthesis : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, related to the query compound, is used as an intermediate in the synthesis of target molecules for mTOR targeting (Qi Zhang et al., 2022).

Molecular Analysis and Stereochemistry

  • Determination of Absolute Configuration : The use of similar compounds in determining the absolute configuration of monosaccharides via high-resolution 1H-NMR spectroscopy highlights their importance in stereochemical analysis (Y. Nishida et al., 1991).
  • Pyrazole Protecting Group : The use of tert-Butyl as a protecting group in pyrazole synthesis demonstrates the compound's utility in protecting sensitive functional groups during chemical reactions (P. Pollock et al., 2014).

Therapeutic Applications

  • Antitumor Activity : Synthesis of (E)-4-tert-Butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, a compound structurally related to the query, showed significant antitumor activity, indicating potential therapeutic applications (Hu et al., 2010).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-tert-butyl-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10;;/h4-6H,12H2,1-3H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIZGLXXFNHIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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